molecular formula C11H13FN2O B8298789 2-amino-3-(6-fluoro-1H-indol-3-yl)propan-1-ol

2-amino-3-(6-fluoro-1H-indol-3-yl)propan-1-ol

Cat. No. B8298789
M. Wt: 208.23 g/mol
InChI Key: PQDNCKRIAJVXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-(6-fluoro-1H-indol-3-yl)propan-1-ol is a useful research compound. Its molecular formula is C11H13FN2O and its molecular weight is 208.23 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H13FN2O

Molecular Weight

208.23 g/mol

IUPAC Name

2-amino-3-(6-fluoro-1H-indol-3-yl)propan-1-ol

InChI

InChI=1S/C11H13FN2O/c12-8-1-2-10-7(3-9(13)6-15)5-14-11(10)4-8/h1-2,4-5,9,14-15H,3,6,13H2

InChI Key

PQDNCKRIAJVXGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2CC(CO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Fluorotryptophan (1.9 g, 9.153 mmol) was dissolved in THF (50 mL) and cooled to 0° C. in an ice bath. BH3.Me2S complex (2.55 mL, 26.87 mmol) was added and the reaction mixture was heated at reflux for 21 h. The reaction mixture was then cooled in an ice bath and cautiously quenched by the dropwise addition of MeOH (5 mL). The crude reaction mixture was then concentrated in vacuo. The crude product was dissolved in EtOAc (50 mL) and extracted with aqueous NaOH (20% w/v, 2×50 mL) after which the combined aqueous fractions were extracted with EtOAc (2×50 mL), and the combined organic fractions were washed with brine (50 mL), dried (MgSO4), filtered and concentrated in vacuo to give the title compound (2.24 g, quantitative) as a white semi-solid that was used without further purification. δH (CD3OD) 7.28 (1H, dd, J 8.9 and J 5.5 Hz), 6.85 (1H, s), 6.83 (1H, dd, J 10.0 and J 2.3 Hz), 6.57 (1H, dt, J 8.1 and J 8.6 Hz), 3.37 (1H, dd, J 10.7 and J 4.3 Hz), 3.19 (1H, dd, J 10.7 and J 6.8 Hz), 2.92 (1H, m), 2.67 (1H, dd, J 14.1 and J 5.8 Hz), 2.47 (1H, dd, J 14.3 and J 7.5 Hz). No exchangeable protons were observed. LCMS (ES+) 208.0 (M)+, RT 1.30 minutes (Method 1).
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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